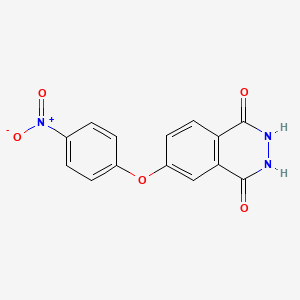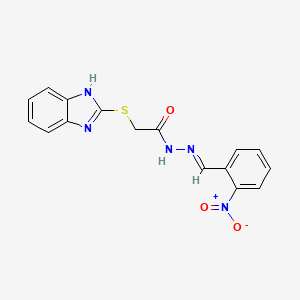
6-(4-nitrophenoxy)-2,3-dihydro-1,4-phthalazinedione
Descripción general
Descripción
6-(4-nitrophenoxy)-2,3-dihydro-1,4-phthalazinedione, also known as NPD, is a chemical compound with potential applications in scientific research. It is a phthalazinedione derivative, which has been found to exhibit interesting biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 6-(4-nitrophenoxy)-2,3-dihydro-1,4-phthalazinedione is not fully understood. It has been reported to act as an inhibitor of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). This compound has also been found to inhibit the expression of various pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been reported to have antioxidant properties, which may be due to its ability to scavenge free radicals. This compound has also been found to inhibit the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. In addition, this compound has been reported to have anti-inflammatory effects, which may be due to its ability to inhibit the expression of pro-inflammatory cytokines and enzymes. This compound has also been found to have anticancer properties, which may be due to its ability to induce apoptosis and inhibit angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(4-nitrophenoxy)-2,3-dihydro-1,4-phthalazinedione has several advantages for lab experiments. It is relatively easy to synthesize and has been reported to have a high yield. This compound has also been found to be stable under various conditions, which makes it suitable for use in experiments. However, this compound also has some limitations. It has been reported to have low solubility in water, which may limit its use in certain experiments. This compound has also been found to have low bioavailability, which may limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for research on 6-(4-nitrophenoxy)-2,3-dihydro-1,4-phthalazinedione. One area of research could be to investigate the mechanism of action of this compound in more detail. Another area of research could be to explore the potential applications of this compound in the treatment of various diseases, such as cancer and neurodegenerative diseases. Additionally, future research could focus on improving the solubility and bioavailability of this compound, which could enhance its effectiveness in vivo.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in scientific research. It has been found to exhibit interesting biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. This compound has several advantages for lab experiments, but also has some limitations. Future research could focus on exploring the potential applications of this compound in the treatment of various diseases, improving its solubility and bioavailability, and investigating its mechanism of action in more detail.
Aplicaciones Científicas De Investigación
6-(4-nitrophenoxy)-2,3-dihydro-1,4-phthalazinedione has been found to have potential applications in scientific research. It has been reported to exhibit antioxidant, anti-inflammatory, and anticancer properties. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been reported to have neuroprotective effects and to improve cognitive function.
Propiedades
IUPAC Name |
6-(4-nitrophenoxy)-2,3-dihydrophthalazine-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O5/c18-13-11-6-5-10(7-12(11)14(19)16-15-13)22-9-3-1-8(2-4-9)17(20)21/h1-7H,(H,15,18)(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJPQCKPHUFJBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=CC3=C(C=C2)C(=O)NNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B3884312.png)
![3-(5-{2-[(2-oxo-4-phenyl-3-pyrrolidinyl)carbonyl]carbonohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B3884333.png)
![benzaldehyde [3-(4-hydroxyphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3884339.png)
![3-[3-(3-chlorophenyl)-1-pyrrolidinyl]-5-(4-methoxyphenyl)-1,2,4-triazine](/img/structure/B3884347.png)
![nicotinaldehyde [4-(4-chlorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B3884352.png)
![methyl 4-(2-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}carbonohydrazonoyl)benzoate](/img/structure/B3884360.png)
![{[4-(3-chlorophenyl)-5-(4-hydroxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3884364.png)

![N-[4-(benzoylamino)phenyl]-4-chloro-3-nitrobenzamide](/img/structure/B3884384.png)
![9-[(aminocarbonyl)hydrazono]-9H-fluorene-4-carbonitrile](/img/structure/B3884397.png)
![4-({[2-(4-methoxyphenyl)ethyl]amino}methylene)-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3884404.png)
![4-[(3-bromo-4-methoxybenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B3884410.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-nitro-2-furamide](/img/structure/B3884413.png)

